2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be introduced via a coupling reaction.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction of the isoxazole ring can yield hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials. Its unique chemical properties may make it suitable for use in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: This compound is similar but features a pyridin-2-yl group instead of a pyridin-3-yl group.
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide: This variant has a pyridin-4-yl group.
Uniqueness
The uniqueness of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups. The presence of the benzo[d][1,3]dioxole moiety, isoxazole ring, and pyridine ring in a single molecule provides a unique set of chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-12-2-1-5-18-9-12)8-13-7-15(24-20-13)11-3-4-14-16(6-11)23-10-22-14/h1-7,9H,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQGBUSJOVHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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